molecular formula C18H17N3O9 B14436910 Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, L-threo-, (+)- CAS No. 76508-93-5

Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, L-threo-, (+)-

Cat. No.: B14436910
CAS No.: 76508-93-5
M. Wt: 419.3 g/mol
InChI Key: SMSSBVJWYKNVPK-ZFWWWQNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, L-threo-, (+)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a salicylic acid moiety linked to a 1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl group through an oxamido linkage. The L-threo configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, L-threo-, (+)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of biocatalysts, such as threonine aldolases, can also be employed to achieve enantioselective synthesis, ensuring the correct stereochemistry of the final product .

Chemical Reactions Analysis

Types of Reactions

Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, L-threo-, (+)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, L-threo-, (+)- has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions where modulation of specific biological pathways is beneficial.

    Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, L-threo-, (+)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    L-threo-3,4-dihydroxyphenylserine: A related compound with similar structural features but different biological activity.

    L-threo-phenylserine: Another analog used in various biochemical studies.

Uniqueness

Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, L-threo-, (+)- stands out due to its specific oxamido linkage and the presence of the p-nitrophenyl group, which confer unique chemical and biological properties. These features make it particularly valuable in research and industrial applications .

Properties

CAS No.

76508-93-5

Molecular Formula

C18H17N3O9

Molecular Weight

419.3 g/mol

IUPAC Name

4-[[2-[[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]amino]-2-oxoacetyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C18H17N3O9/c22-8-13(15(24)9-1-4-11(5-2-9)21(29)30)20-17(26)16(25)19-10-3-6-12(18(27)28)14(23)7-10/h1-7,13,15,22-24H,8H2,(H,19,25)(H,20,26)(H,27,28)/t13-,15-/m0/s1

InChI Key

SMSSBVJWYKNVPK-ZFWWWQNUSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]([C@H](CO)NC(=O)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.